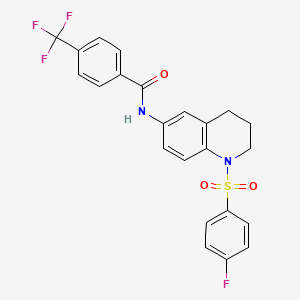

N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-4-(trifluoromethyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

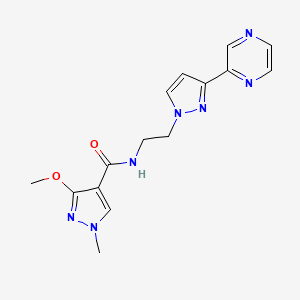

The compound N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-4-(trifluoromethyl)benzamide is a fluorinated benzamide derivative with potential biological activity. The presence of both the tetrahydroquinoline and the trifluoromethyl benzamide moieties suggests that this compound could exhibit interesting chemical and pharmacological properties, such as enzyme inhibition or receptor binding.

Synthesis Analysis

The synthesis of fluorinated benzamides can be achieved through various methods, including visible-light induced reactions. For instance, a general visible-light induced direct difluoromethylation of N-methacryloyl benzamides using difluoromethyl sulfone has been developed, as well as a photoredox-catalyzed trifluoromethylation with trifluoromethyl sulfone . Although the specific synthesis of N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-4-(trifluoromethyl)benzamide is not detailed, similar methodologies could potentially be applied or adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of related compounds has been investigated using density functional theory (DFT). For example, the molecule N-((4-aminophenyl)sulfonyl)benzamide was optimized using DFT, and its vibrational frequency and potential energy distribution were calculated and compared with experimental data . Such computational studies are crucial for understanding the reactivity and stability of the molecule, as well as predicting its interaction with biological targets.

Chemical Reactions Analysis

Fluorinated isoquinolines and quinolines can be synthesized via intramolecular substitution reactions, where sulfonamide nitrogens are substituted for vinylic fluorines . This suggests that the tetrahydroquinoline moiety in the compound of interest could be reactive under certain conditions, potentially leading to the formation of new fluorinated derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated benzamides are influenced by their molecular structure. The introduction of fluorine atoms can significantly alter the lipophilicity, reactivity, and binding affinity of these compounds. For instance, the addition of nonpolar substituents to the sulfonamide nitrogen led to inhibitors with high potency and selectivity, and an increased likelihood of penetrating the blood-brain barrier . Moreover, the comparison of sulfonamides with their isosteric sulfones showed that the sulfones were more lipophilic but less potent, highlighting the importance of the sulfonamide group in maintaining inhibitory potency .

Applications De Recherche Scientifique

Biological and Pharmacological Screening Research has synthesized bioactive molecules with fluoro substitution and investigated their antimicrobial, antiinflammatory, anticonvulsant, and anthelmintic activities. This includes compounds with complex structures involving sulphonamido quinazolinyl imidazole, showing a broad range of biological activities (Patel et al., 2009).

Antiarthritic and Analgesic Applications Another study focused on the synthesis of 4,5-diaryl-2-(substituted thio)-1H-imidazoles and their sulfoxides and sulfones, evaluating them as antiinflammatory and analgesic agents. The results demonstrated significant potency against phenylbutazone and indomethacin, indicating potential antiarthritic and analgesic applications (Sharpe et al., 1985).

Fluorescent Probing and Imaging A novel fluorescent probe, NC-DTT, was developed for detecting DTT (1, 4-dithiothreitol), demonstrating fast response, satisfactory selectivity, and application in one- and two-photon imaging in HepG2 cells with low cytotoxicity. This highlights its utility in biological, biochemical, and biomedicine fields for DTT detection (Sun et al., 2018).

Anticancer Evaluation The synthesis and evaluation of 1,4‐Naphthoquinone derivatives containing a phenylaminosulfanyl moiety have been conducted, showing potent cytotoxic activity against various human cancer cell lines. The compounds induce apoptosis and arrest the cell cycle at the G1 phase, offering insights into potential cancer treatments (Ravichandiran et al., 2019).

Hypotensive Agents Research on 7-(trifluoromethyl)-4-aminoquinolines has unveiled a novel sympatholytic mechanism acting as hypotensive agents. This includes detailed structure-activity relationships and evaluation for safety, proposing new avenues for hypotensive medication development (Mccall et al., 1986).

Propriétés

IUPAC Name |

N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]-4-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18F4N2O3S/c24-18-7-10-20(11-8-18)33(31,32)29-13-1-2-16-14-19(9-12-21(16)29)28-22(30)15-3-5-17(6-4-15)23(25,26)27/h3-12,14H,1-2,13H2,(H,28,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYMBYPPVGLHPSK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)NC(=O)C3=CC=C(C=C3)C(F)(F)F)N(C1)S(=O)(=O)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18F4N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-4-(trifluoromethyl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R,5S)-3-(methylthio)-N-(4-(trifluoromethyl)phenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2502458.png)

![2-{[2,5-dimethyl-1-(4H-1,2,4-triazol-4-yl)-1H-pyrrol-3-yl]methylene}malononitrile](/img/structure/B2502462.png)

![[5-(2-Fluorophenyl)furan-2-yl]methanol](/img/structure/B2502464.png)

![N-methyl-2-{[3-phenyl-6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]carbonyl}-1-hydrazinecarbothioamide](/img/structure/B2502467.png)

![{[4-fluoro-1-[(1-methyl-1H-pyrazol-4-yl)methyl]pyrrolidin-2-yl]methyl}(methyl)amine](/img/structure/B2502470.png)

![1-(((tert-Butoxycarbonyl)amino)methyl)-2-oxabicyclo[2.2.2]octane-4-carboxylic acid](/img/structure/B2502472.png)

![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-phenylpropanamide](/img/structure/B2502474.png)

![2-[(1-Cyclopentylpyrazol-4-yl)amino]acetic acid](/img/structure/B2502475.png)

![3-Tert-butyl-6-[[1-(2-methoxyphenyl)sulfonylpiperidin-4-yl]methoxy]pyridazine](/img/structure/B2502477.png)